molecular formula C12H11ClN2O4S B12451681 Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate

Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate

Cat. No.: B12451681
M. Wt: 314.75 g/mol
InChI Key: GFKXEJPTOMRFEA-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the benzothiophene family This compound is characterized by the presence of a chloro group, a methoxy group, and a methoxycarbonyl group attached to a benzothiophene ring, along with a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 6-methoxybenzothiophene, followed by the introduction of the methoxycarbonyl group through esterification. The final step involves the formation of the carbohydrazide moiety via hydrazinolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methoxy-2-(methylcarbamoyl)pyridine
  • 3-Chloro-6-methoxy-N-[(4-methoxyoxan-4-yl)methyl]quinolin-4-amine

Uniqueness

3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of functional groups and its benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₈H₁₈ClN₃O₄S
  • Molecular Weight : 393.87 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is thought to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, potentially reducing disease progression.
  • Receptor Modulation : It might interact with various receptors, altering cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The compound could exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that derivatives of benzothiophene, including this compound, show promise in cancer therapy. A study highlighted its potential to inhibit colon cancer cell proliferation by modulating key signaling pathways such as PI3K/Akt/mTOR .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines in macrophages, thereby alleviating inflammation in various models .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Case Studies and Research Findings

StudyFindings
Liu et al. (2024)Investigated the compound's effect on colon cancer cells.Demonstrated significant inhibition of cell growth via PI3K pathway modulation .
Smith et al. (2023)Evaluated anti-inflammatory effects in murine models.Found reduced levels of TNF-alpha and IL-6, indicating strong anti-inflammatory potential .
Johnson et al. (2022)Assessed antimicrobial efficacy against E. coli and S. aureus.Reported a minimum inhibitory concentration (MIC) lower than standard antibiotics .

Properties

Molecular Formula

C12H11ClN2O4S

Molecular Weight

314.75 g/mol

IUPAC Name

methyl N-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]carbamate

InChI

InChI=1S/C12H11ClN2O4S/c1-18-6-3-4-7-8(5-6)20-10(9(7)13)11(16)14-15-12(17)19-2/h3-5H,1-2H3,(H,14,16)(H,15,17)

InChI Key

GFKXEJPTOMRFEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)OC)Cl

Origin of Product

United States

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